![molecular formula C8H11BO4 B151847 2,4-Dimethoxyphenylboronic acid CAS No. 133730-34-4](/img/structure/B151847.png)
2,4-Dimethoxyphenylboronic acid
Overview
Description
2,4-Dimethoxyphenylboronic acid is a biochemical reagent used in life science research . It has a molecular formula of C8H11BO4 and an average mass of 181.982 Da .
Synthesis Analysis
2,4-Dimethoxyphenylboronic acid can be used as a reactant in metal-catalyzed Suzuki−Miyaura cross-coupling reactions . It can also be used to prepare hydroxy(trimethoxy)phenanthrene by cross-coupling with bromo(benzyloxy)methoxybenzaldehyde followed by condensation and debenzylation reaction .Molecular Structure Analysis
The molecular structure of 2,4-Dimethoxyphenylboronic acid consists of a phenyl ring with two methoxy groups attached at the 2 and 4 positions and a boronic acid group attached at the 1 position .Chemical Reactions Analysis
2,4-Dimethoxyphenylboronic acid can participate in Suzuki-Miyaura cross-coupling reactions . It can also be used to synthesize 2,4-dimethoxy-1-(trifluoromethyl)benzene via a copper-catalyzed trifluoromethylation reaction .Physical And Chemical Properties Analysis
2,4-Dimethoxyphenylboronic acid is a white to off-white powder . It has a melting point of 125-127 °C .Scientific Research Applications
Spectroscopic Studies
2,4-Dimethoxyphenylboronic acid has been used in spectroscopic studies. The possible stable forms and molecular structures of 2,4-dimethoxyphenylboronic acid have been experimentally and theoretically studied using FT-IR, Raman, and solution and solid state NMR spectroscopic methods . These studies help in understanding the properties and behavior of this compound.
Advanced Oxidation Processes
This compound has been studied in the context of advanced oxidation processes (AOPs). AOPs are used to degrade organic compounds, and 2,4-Dimethoxyphenylboronic acid has been evaluated in these processes . This helps in understanding how this compound degrades and its impact on the environment.
Suzuki−Miyaura Cross-Coupling Reaction
2,4-Dimethoxyphenylboronic acid can be used as a reactant in metal-catalyzed Suzuki−Miyaura cross-coupling reactions . This is a type of chemical reaction where two organic compounds are joined together with the aid of a metal catalyst.
Synthesis of Hydroxy (trimethoxy)phenanthrene
This compound can be used to prepare hydroxy (trimethoxy)phenanthrene by cross-coupling with bromo (benzyloxy)methoxybenzaldehyde followed by condensation and debenzylation reaction . This shows its utility in the synthesis of complex organic compounds.
Cross-Coupling Reaction with Dichloropyrido Pyrimidine
2,4-Dimethoxyphenylboronic acid can be used as a substrate in the cross-coupling reaction with 5,7-dichloropyrido [4,3- d ]pyrimidine catalyzed by palladium . This highlights its role in the formation of biologically active compounds.
Synthesis of Buflavine 1
This compound can be used as a starting material for the synthesis of buflavine 1, a natural alkaloid . Alkaloids have various pharmacological effects and are therefore important in drug discovery and development.
Safety and Hazards
Mechanism of Action
Target of Action
2,4-Dimethoxyphenylboronic acid is primarily used as a reactant in metal-catalyzed Suzuki-Miyaura cross-coupling reactions . The primary targets of this compound are therefore the molecules involved in these reactions.
Mode of Action
The compound interacts with its targets through a process known as cross-coupling. In the Suzuki-Miyaura reaction, 2,4-Dimethoxyphenylboronic acid is coupled with a suitable halide or pseudo-halide to form a new carbon-carbon bond . This reaction is facilitated by a palladium catalyst and a base .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction is a key step in many synthetic pathways, particularly in the synthesis of complex organic compounds . The product of this reaction can undergo further transformations, leading to a wide range of downstream effects.
Result of Action
The primary result of the action of 2,4-Dimethoxyphenylboronic acid is the formation of a new carbon-carbon bond through the Suzuki-Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds, depending on the specific reactants used.
Action Environment
The efficacy and stability of 2,4-Dimethoxyphenylboronic acid can be influenced by various environmental factors. For example, the Suzuki-Miyaura reaction requires a base and a palladium catalyst . The reaction is typically carried out in an organic solvent at elevated temperatures . The compound is stable under normal storage conditions .
properties
IUPAC Name |
(2,4-dimethoxyphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BO4/c1-12-6-3-4-7(9(10)11)8(5-6)13-2/h3-5,10-11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQTUYFKNCCBFRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)OC)OC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20370232 | |
Record name | 2,4-Dimethoxyphenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20370232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dimethoxyphenylboronic acid | |
CAS RN |
133730-34-4 | |
Record name | 2,4-Dimethoxyphenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20370232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-Dimethoxybenzeneboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What spectroscopic techniques were employed to study 2,4-Dimethoxyphenylboronic acid in this research?
A1: The research utilized several complementary spectroscopic methods to investigate the structural properties of 2,4-Dimethoxyphenylboronic acid. These methods include:
- DFT (Density Functional Theory): This computational technique allows researchers to model the electronic structure and properties of molecules. []
- FT-Raman Spectroscopy: This technique utilizes the scattering of infrared light to provide information about molecular vibrations, offering insights into molecular structure and bonding. []
- FT-IR Spectroscopy: This technique measures the absorption of infrared light by molecules, providing a complementary fingerprint of molecular vibrations and functional groups. []
- Solution and Solid-State NMR Spectroscopy: These techniques exploit the magnetic properties of atomic nuclei to provide detailed information about the structure, dynamics, and interactions of molecules in different physical states. []
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